molecular formula C18H19F3N2O2 B1666456 A-935142

A-935142

カタログ番号: B1666456
分子量: 352.4 g/mol
InChIキー: YPHFQSYEKIEMNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

A-935142の合成経路と反応条件は、公開されている情報源では広く報告されていません。通常、特殊なラボで管理された条件下で合成されます。 工業生産方法は、中間体の調製や最終精製工程を含む、複数段階の有機合成プロセスを伴う可能性が高いです .

化学反応の分析

A-935142は、次のようなさまざまな種類の化学反応を起こします。

科学的研究の応用

Cardiac Electrophysiology

A-935142 has been studied for its effects on cardiac action potentials and hERG current modulation. Research indicates that this compound enhances hERG currents in a concentration-dependent manner, facilitating activation and reducing inactivation of the hERG channel. In experiments involving canine Purkinje fibers and guinea pig atrial tissue, this compound was shown to shorten the action potential duration, which is critical in managing arrhythmias associated with LQTS .

Combination Therapy Studies

In studies assessing the interaction between this compound and known hERG blockers like sotalol and terfenadine, findings suggest that this compound does not compete for binding sites with these blockers. Instead, it enhances the hERG current even in their presence, indicating its potential utility in combination therapies for patients with inherited or acquired forms of LQTS .

Toxicology and Safety Assessments

Research has also focused on the cardiotoxicity associated with various compounds through hERG channel interactions. This compound serves as a model compound in structure-based predictions of hERG-related cardiotoxicity. This application is crucial for drug development, as understanding these interactions can help mitigate adverse effects during clinical trials .

Pharmacological Activation for Long QT Syndrome Management

Recent studies have highlighted the pharmacological activation of hERG channels as a promising strategy for managing Long QT Syndrome. This compound's ability to activate hERG channels makes it a candidate for further exploration in clinical settings aimed at correcting electrophysiological abnormalities linked to this condition .

Research Methodologies

The methodologies employed in studies involving this compound include whole-cell voltage clamp techniques using HEK293 cells expressing the hERG channel. These approaches allow researchers to quantify the effects of this compound on ion currents accurately and assess its pharmacological properties .

Table: Summary of Key Findings from Research on this compound

Study ReferenceObjectiveKey FindingsImplications
Su et al., 2009Evaluate effects on hERG currentEnhanced hERG current; shortened action potential durationPotential treatment for LQTS
Casis et al., 2006Investigate interaction with blockersNon-competitive enhancement of currentUseful in combination therapies
Recent Toxicology StudiesAssess cardiotoxicity risksStructure-based predictions show promiseGuides drug development safety evaluations

作用機序

A-935142は、複雑な方法でhERG電流を強化することにより、その効果を発揮します。hERGチャネルの活性化を促進し、不活性化を減らし、不活性化を遅らせます。 これにより、心房と心室の再分極が短縮され、これは正常な心臓リズムを維持するために不可欠です .

類似の化合物との比較

This compoundは、hERGチャネルの特定の活性化においてユニークです。類似の化合物には以下が含まれます。

This compoundは、hERG電流を強化する能力により、上記の類似の化合物が主にブロッカーとして作用するのに対し、際立っています。

類似化合物との比較

A-935142 is unique in its specific activation of hERG channels. Similar compounds include:

This compound stands out due to its ability to enhance hERG currents, whereas the similar compounds listed above primarily act as blockers.

生物活性

A-935142 is a compound recognized for its role as a potassium channel enhancer , specifically targeting the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its modulation can significantly influence cardiac action potentials and arrhythmogenesis. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cardiac physiology, and relevant studies.

This compound enhances hERG current in a concentration-dependent manner. It does not compete with the binding of known hERG blockers like dofetilide, indicating that it operates through a unique mechanism rather than simple competitive inhibition. The compound has been shown to:

  • Facilitate activation of the hERG channel.
  • Shift voltage dependence of inactivation positively, which can lead to increased hERG current under certain conditions.
  • Accelerate activation and slow deactivation of the channel, which is critical for maintaining normal cardiac rhythm .

Effects on Cardiac Action Potentials

The impact of this compound on cardiac action potentials has been extensively studied. Key findings include:

  • At a concentration of 3 µM, this compound shortens the action potential duration (APD) by approximately 70% in guinea pig ventricular myocytes. This shortening effect is significant as it can lead to reduced risk of drug-induced torsades de pointes (TdP) under specific conditions .
  • In isolated guinea pig hearts, this compound was effective in preventing TdP induced by hypokalemia and other hERG blockers when administered prior to these agents .

Table 1: Summary of Key Findings

StudyConcentrationEffect on APDMechanism
3 µMShortened by ~70%Enhanced hERG activation
60 µMIncreased hERG current amplitudeVoltage-dependent enhancement
VariousPrevented TdP induced by blockersFacilitated channel activation

Case Study: Interaction with Other hERG Blockers

A study investigated the interaction between this compound and standard hERG blockers such as sotalol and terfenadine. The results indicated that:

  • This compound could mitigate some of the adverse effects induced by these blockers when used in combination, suggesting a potential therapeutic application in managing drug-induced arrhythmias .

Potential Clinical Applications

Given its ability to enhance hERG function and shorten APD, this compound may have potential applications in treating conditions associated with prolonged QT syndrome or other arrhythmogenic disorders. However, caution is warranted due to the proarrhythmic risk associated with excessive shortening of the APD at high concentrations.

特性

IUPAC Name

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHFQSYEKIEMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-935142
Reactant of Route 2
A-935142
Reactant of Route 3
A-935142
Reactant of Route 4
A-935142
Reactant of Route 5
A-935142
Reactant of Route 6
A-935142

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。